
5-Chloropyrazine-2-carbonitrile
Overview
Description
5-Chloropyrazine-2-carbonitrile (CAS: 36070-75-4) is a heterocyclic compound with the molecular formula C₅H₂ClN₃ and a molecular weight of 139.54 g/mol . It features a pyrazine ring substituted with a chlorine atom at the C5 position and a nitrile group at the C2 position (Figure 1). This structure confers unique electronic properties, making it an intermediate in pharmaceutical synthesis and organic coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the novel methods for the preparation of 5-Chloropyrazine-2-carbonitrile involves the regioselective chlorination of pyrazine-2-carboxamide followed by dehydration . The reaction is typically carried out in the presence of a heterogeneous copper catalyst, which facilitates the radical-ionic mechanism of the coupling process . Another method involves the chlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS) in acetonitrile, followed by further reactions to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Medicinal Chemistry
1. Synthesis of Kinase Inhibitors
5-Chloropyrazine-2-carbonitrile is primarily utilized in the development of kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2). JAK2 inhibitors are being studied for their potential therapeutic effects against various cancers and inflammatory diseases. The compound's ability to modulate the JAK-STAT signaling pathway makes it a valuable asset in drug discovery and development .
2. Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activity. Specifically, it is involved in synthesizing tuberculostatic pyrazine derivatives, which are being explored for their effectiveness against tuberculosis and other microbial infections. This application highlights the compound's potential role in combating antibiotic resistance .
Materials Science
1. Development of Advanced Materials
In materials science, this compound is investigated for its potential in creating advanced materials, including polymers and coatings. These materials are sought for their enhanced durability and resistance to environmental factors, which could have significant implications in various industrial applications .
Agricultural Research
1. Agrochemical Formulations
The compound serves as a key intermediate in the synthesis of agrochemicals, contributing to the formulation of effective herbicides and fungicides. This application is crucial for improving crop yields and protecting against pests, demonstrating the compound's versatility beyond medicinal uses .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target . For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of 5-Chloropyrazine-2-carbonitrile and Analogues
Reactivity and Functionalization
(a) Electronic Effects
- This compound : The chlorine atom at C5 increases the electron deficiency of the pyrazine ring, directing nucleophilic attacks (e.g., thiol coupling) to C5 or C3 positions . Computational studies confirm that the C5 position has the highest electrophilicity index (ω = 3.2 eV) compared to C3 (ω = 2.8 eV) .
- 3-Chloropyrazine-2-carbonitrile : Substitution at C3 reduces regioselectivity due to steric hindrance from the nitrile group, leading to lower yields in coupling reactions .
- 3,6-Dichloropyrazine-2-carbonitrile : The dual chlorine substituents amplify electron withdrawal, enabling rapid nucleophilic substitution at C5 under mild conditions .
Notes
Synthetic Challenges : The regioselectivity of this compound is highly dependent on reaction conditions. Copper catalysts and polar aprotic solvents (e.g., DMF) optimize yields .
Regulatory Status: this compound is classified as a non-hazardous research chemical but requires handling under inert conditions due to moisture sensitivity .
Comparative Advantages : Among chlorinated pyrazinecarbonitriles, 5-chloro derivatives dominate pharmaceutical applications due to superior reactivity and ease of functionalization .
Biological Activity
5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula CHClN. It features a chlorine atom at the 5-position and a nitrile group at the 2-position of the pyrazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
Antimycobacterial Properties
Research has indicated that this compound exhibits significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. In a study, derivatives of this compound were synthesized and tested for their ability to inhibit the growth of various mycobacterial strains. The results showed promising minimum inhibitory concentrations (MICs) in the range of 1.56–6.25 µg/mL against M. tuberculosis H37Rv, indicating its potential as a lead compound for developing new antitubercular agents .
The mechanism by which this compound exerts its biological effects involves interactions with key enzymes and proteins. Notably, it has been identified as an inhibitor of mycobacterial fatty acid synthase I, which is crucial for mycobacterial cell wall synthesis. This inhibition leads to disrupted lipid metabolism in the bacteria, ultimately resulting in cell death .
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling Pathways: It modulates signaling pathways that are critical for cell survival and proliferation.
- Gene Expression: Changes in gene expression profiles have been observed upon treatment with this compound, suggesting its role in transcriptional regulation.
- Photosynthetic Electron Transport: In plant systems, it has been shown to inhibit photosynthetic electron transport in spinach chloroplasts, indicating its broad range of biological interactions.
Toxicity Profile
While this compound shows promising biological activity, it also presents a toxicity risk. It may be harmful if ingested or inhaled, necessitating careful handling in laboratory settings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-5-chloropyrazine-2-carbonitrile | Contains an amino group at position 3 | Increased solubility and potential biological activity |
Pyrazine-2-carboxamide | Lacks the cyano group | Primarily used as a precursor rather than an active agent |
5-Bromopyrazine-2-carbonitrile | Bromine substitution instead of chlorine | Different reactivity patterns due to halogen nature |
This compound stands out due to its specific halogen substitution and cyano group, which influence its reactivity and biological properties compared to these similar compounds.
Research Findings and Case Studies
Several studies have explored the biological activities and applications of this compound:
- Antimycobacterial Activity: A study highlighted the synthesis of various derivatives and their testing against M. tuberculosis, revealing several candidates with low cytotoxicity and effective MIC values .
- Mechanistic Insights: Another research effort focused on understanding how this compound interacts with mycobacterial enzymes, providing insights into its potential as a therapeutic agent against resistant strains .
- Chemical Reactivity: Investigations into the chemical reactivity of this compound have shown that it can undergo nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloropyrazine-2-carbonitrile, and how are intermediates characterized?
- Answer : The compound is typically synthesized via nucleophilic substitution or ammonoxidation of pyrazine derivatives. For example, substituted pyrazine precursors (e.g., 2-methylpyrazine) undergo chlorination followed by nitrile group introduction via cyanation reagents like KCN or CuCN. Key intermediates are characterized using LC-MS for molecular weight confirmation (e.g., CHClN, MW: 139.55) and HPLC for purity (>95.0%) . Structural validation employs H/C NMR to confirm substitution patterns on the pyrazine ring .
Q. What analytical techniques are essential for purity assessment and structural elucidation?
- Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) .
- Mass Spectrometry (HRMS) : Determines exact molecular weight (e.g., 139.55 g/mol for this compound) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and bond angles, critical for studying reactivity .
Advanced Research Questions
Q. How do electronic effects of the chlorine and nitrile groups influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing chlorine and nitrile groups activate the pyrazine ring for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT calculations ) predict electrophilic regions, guiding site-selective modifications. Experimental validation involves kinetic monitoring of reactions with amines or thiols under varying temperatures (25–100°C) .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Answer : Contradictions arise from differences in substituent positioning (e.g., 3-chloro vs. 5-chloro isomers). Systematic approaches include:
- SAR Studies : Compare activity of analogs (e.g., 3-amino-6,7-dihydrocyclopenta[b]pyrazine-2-carbonitrile) to isolate structural determinants .
- Metabolic Stability Assays : Use LC-MS/MS to assess degradation pathways in vitro (e.g., cytochrome P450 interactions) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular Docking (MOE, AutoDock) : Simulates binding to enzymes (e.g., kinases) using crystal structures from the Protein Data Bank .
- MD Simulations : Evaluates stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., nitrile-N···H interactions) .
Q. Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and dermal toxicity .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal : Follow EPA guidelines for halogenated nitriles (RCRA D-code D003) .
Q. How to optimize reaction yields in multistep syntheses involving this compound?
- Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity) to identify optimal conditions (e.g., DMF at 80°C for SNAr) .
- Catalyst Screening : Test Pd/Cu systems for cross-couplings, monitoring yields via GC-MS .
Q. Data Reproducibility and Validation
Q. What validation steps ensure reproducibility in spectral data?
- Answer :
Properties
IUPAC Name |
5-chloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRFWMSDBGPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485516 | |
Record name | 5-Chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-75-4 | |
Record name | 5-Chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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